(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium
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Overview
Description
2-(4-Methoxyphenyl)pyrrolidine is an organic compound with the molecular formula C11H15NO It consists of a pyrrolidine ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of 2-(4-methoxyphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Alkylated pyrrolidine derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and the 4-methoxyphenyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, used widely in organic synthesis.
4-Methoxyphenyl derivatives: Compounds with a 4-methoxyphenyl group, known for their diverse biological activities.
Pyrrolidine-2-one: A derivative with a carbonyl group, used in medicinal chemistry.
Uniqueness
2-(4-Methoxyphenyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the 4-methoxyphenyl group. This structure imparts specific chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H16NO+ |
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Molecular Weight |
178.25 g/mol |
IUPAC Name |
(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/p+1/t11-/m0/s1 |
InChI Key |
HCBLZPKEGFYHDN-NSHDSACASA-O |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCC[NH2+]2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC[NH2+]2 |
Origin of Product |
United States |
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